3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate
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Overview
Description
3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a chemical compound that features a pyridine ring and a pyrazole ring connected through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-pyridinylmethanol with 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts or alternative solvents that are more environmentally friendly may be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases that are overactive in cancer cells, leading to reduced cell proliferation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-pyridinylmethyl N-(5-chloro-1H-pyrazol-4-yl)carbamate
- 3-pyridinylmethyl N-(1,3-dimethyl-1H-pyrazol-4-yl)carbamate
- 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-3-yl)carbamate
Uniqueness
3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is unique due to the specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both the pyridine and pyrazole rings also provides a versatile scaffold for further functionalization and optimization in various applications .
Properties
IUPAC Name |
pyridin-3-ylmethyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-8-10(11(13)17(2)16-8)15-12(18)19-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAKNBYCUAYSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CN=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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